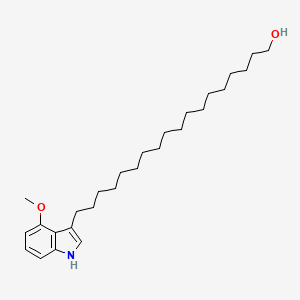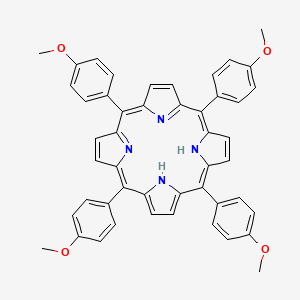
5,10,15,20-Tetrakis(4-methoxyphenyl)-21,22-dihydroporphyrin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,10,15,20-Tetrakis(4-methoxyphenyl)-21,22-dihydroporphyrin is a complex organic compound belonging to the porphyrin family Porphyrins are macrocyclic compounds that play vital roles in various biological systems, such as in hemoglobin and chlorophyll
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetrakis(4-methoxyphenyl)-21,22-dihydroporphyrin typically involves the condensation of pyrrole with a suitable aldehyde under acidic conditions. The reaction proceeds through a series of steps, including the formation of a porphyrinogen intermediate, which is then oxidized to yield the final porphyrin structure. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and purification techniques. The process is optimized to minimize waste and maximize efficiency, often employing continuous flow chemistry to streamline production.
化学反応の分析
Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or iodine (I2).
Major Products Formed:
Oxidation: Formation of metalloporphyrins when reacted with metal salts.
Reduction: Reduction products may include various reduced porphyrin derivatives.
Substitution: Substituted porphyrins with different functional groups.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a precursor for the synthesis of other porphyrin derivatives and metalloporphyrins. It serves as a model compound for studying the properties and reactivity of porphyrins.
Biology: In biological research, 5,10,15,20-Tetrakis(4-methoxyphenyl)-21,22-dihydroporphyrin is used to study the interactions of porphyrins with biological molecules. It can be employed in the development of biosensors and imaging agents.
Medicine: This compound has potential applications in photodynamic therapy (PDT) for cancer treatment. Its ability to generate reactive oxygen species upon light activation makes it a candidate for targeting and destroying cancer cells.
Industry: In the industrial sector, this compound is used in the development of catalysts for organic synthesis and environmental applications, such as the degradation of pollutants.
作用機序
The mechanism by which 5,10,15,20-Tetrakis(4-methoxyphenyl)-21,22-dihydroporphyrin exerts its effects involves its interaction with molecular targets and pathways. Upon activation (e.g., by light), the compound generates reactive oxygen species (ROS) that can damage cellular components, leading to cell death. This mechanism is particularly useful in photodynamic therapy for cancer treatment.
類似化合物との比較
5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine cobalt (II)
5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine iron (III) chloride
5,10,15,20-Tetraphenyl-21H,23H-porphine cobalt (II)
Uniqueness: 5,10,15,20-Tetrakis(4-methoxyphenyl)-21,22-dihydroporphyrin is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to other porphyrins, its methoxyphenyl groups enhance its solubility and stability, making it more suitable for certain applications.
特性
分子式 |
C48H38N4O4 |
|---|---|
分子量 |
734.8 g/mol |
IUPAC名 |
5,10,15,20-tetrakis(4-methoxyphenyl)-21,22-dihydroporphyrin |
InChI |
InChI=1S/C48H38N4O4/c1-53-33-13-5-29(6-14-33)45-37-21-23-39(49-37)46(30-7-15-34(54-2)16-8-30)41-25-27-43(51-41)48(32-11-19-36(56-4)20-12-32)44-28-26-42(52-44)47(40-24-22-38(45)50-40)31-9-17-35(55-3)18-10-31/h5-28,49-50H,1-4H3 |
InChIキー |
SKXWDGDNWBYACJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4,10,12-tetrachloro-6,8,14,16-tetraoxatetracyclo[7.7.3.05,17.013,19]nonadeca-1(17),2,4,9,11,13(19)-hexaene](/img/structure/B15158098.png)

![N-[(3,5-Dimethoxyphenyl)carbamothioyl]-4-fluorobenzamide](/img/structure/B15158108.png)
![2-[6-(4-Ethenylphenyl)hexyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B15158112.png)

![Benzaldehyde, 4-[(4-methylphenyl)sulfinyl]-](/img/structure/B15158130.png)
![2-{6-[2-(Methylsulfanyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B15158134.png)
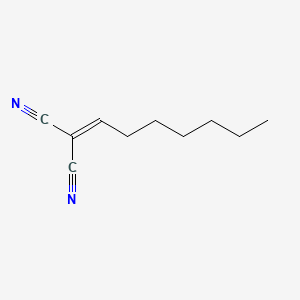
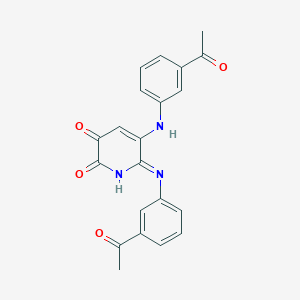
![2-{1,3-Dioxonaphtho[2,3-f]isoindol-2-yl}cyclohexane-1-carboxylic acid](/img/structure/B15158144.png)
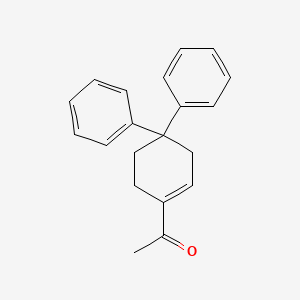

![2-[4-(tert-Butylsulfanyl)phenyl]thiophene](/img/structure/B15158156.png)
